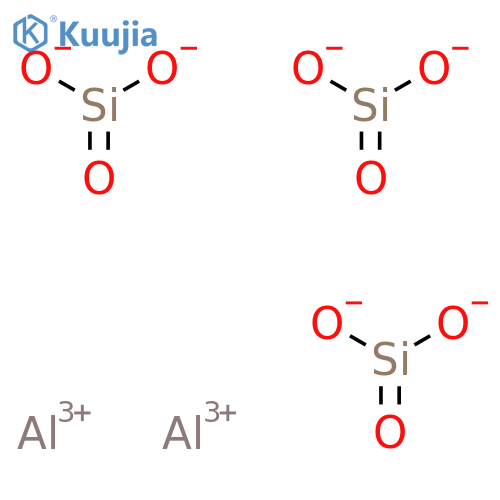Cas no 1327-36-2 (Aluminatesilicate)

Aluminatesilicate structure
商品名:Aluminatesilicate
CAS番号:1327-36-2
MF:Al2O9Si3
メガワット:282.21418094635
CID:186872
Aluminatesilicate 化学的及び物理的性質
名前と識別子
-
- Aluminatesilicate
- ALUMINUM SILICATE
- Silica gel orange
- Silica gel orange, for drying purposes, non toxic grade, 2-5 mm
- Aluminosilicate
- KAOLINITE
- PYRAX ABB
- ANDALUSITE
- SILLIMANITE
- FIBERFRAX(R)
- PYROPHYLLITE
- alumo-silicate
- Organobentonite
- ALUMINIUM SILICATE
- dryingpearlsorange(heavymetalfree)
- SILICA-ALUMINA CATALYST SUPPORT
- MONTMORILLONITE (ALUMINUM PILLARED CLAY)
- CATALYST (ALUMINUM PILLARED CLAY)
-
- MDL: MFCD03098976
- インチ: 1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2
- InChIKey: PGZIKUPSQINGKT-UHFFFAOYSA-N
- ほほえんだ: [Al+3].[Al+3].[Si]([O-])([O-])=O.[Si]([O-])([O-])=O.[Si]([O-])([O-])=O
計算された属性
- せいみつぶんしりょう: 287.89500
じっけんとくせい
- 色と性状: 赤柱石は直交(斜方)結晶系を有する島状ケイ酸塩鉱物である。結晶は通常柱状を呈し、断面はほぼ正方形である
- ゆうかいてん: 1480 °C
- PSA: 189.57000
- LogP: -1.53660
Aluminatesilicate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36; S7/9
- RTECS番号:ZG6800000
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Aluminatesilicate 税関データ
- 税関コード:2841900090
- 税関データ:
中国税関コード:
2841900090
Aluminatesilicate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB612411-10kg |
Silica gel orange, 2-5 mm, with colour indicator, pearls; . |
1327-36-2 | 10kg |
€412.80 | 2024-07-24 | ||
| Aaron | AR009B30-500g |
Aluminatesilicate |
1327-36-2 | 30% | 500g |
$101.00 | 2025-03-06 | |
| abcr | AB612411-1kg |
Silica gel orange, 2-5 mm, with colour indicator, pearls; . |
1327-36-2 | 1kg |
€92.30 | 2024-07-24 | ||
| abcr | AB612411-500g |
Silica gel orange, 2-5 mm, with colour indicator, pearls; . |
1327-36-2 | 500g |
€67.10 | 2024-07-24 | ||
| Aaron | AR009B30-100g |
Aluminatesilicate |
1327-36-2 | 30% | 100g |
$22.00 | 2025-02-11 | |
| abcr | AB612411-2.5kg |
Silica gel orange, 2-5 mm, with colour indicator, pearls; . |
1327-36-2 | 2.5kg |
€153.00 | 2024-07-24 | ||
| Aaron | AR009B30-25g |
Aluminatesilicate |
1327-36-2 | 30% | 25g |
$7.00 | 2025-02-11 | |
| 1PlusChem | 1P009AUO-500g |
Aluminatesilicate |
1327-36-2 | >30 % absorption capacity (water)(at 80% rel. humidity, 25°C) | 500g |
$81.00 | 2023-12-22 |
Aluminatesilicate 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
1327-36-2 (Aluminatesilicate) 関連製品
- 12027-43-9(Tungstosilicic Acid Hydrate)
- 1332-58-7(Kaolin)
- 10519-96-7(Potassium trimethylsilanolate)
- 1344-00-9(Sodium aluminosilicate)
- 1343-88-0(Magnesium silicate)
- 10101-52-7(Zirconium silicate)
- 1302-93-8(Aluminum silicate)
- 1344-95-2(Silicic acid, calcium salt)
- 14987-04-3(Magnesium trisilicate)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1327-36-2)Aluminatesilicate

清らかである:99%
はかる:10kg
価格 ($):245